molecular formula C10H20ClNO B1584290 2-Chloro-n,n-diisobutylacetamide CAS No. 5326-82-9

2-Chloro-n,n-diisobutylacetamide

Cat. No. B1584290
CAS RN: 5326-82-9
M. Wt: 205.72 g/mol
InChI Key: ARVSNCMWOCPYNR-UHFFFAOYSA-N
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Description

“2-Chloro-n,n-diisobutylacetamide” is a chemical compound with the CAS Number: 5326-82-9 . It has a molecular weight of 205.73 . The IUPAC name for this compound is 2-chloro-N,N-diisobutylacetamide . It is stored at room temperature in an inert atmosphere . The compound is in liquid form .


Synthesis Analysis

The synthesis of “2-Chloro-n,n-diisobutylacetamide” involves several reactions. It has been synthesized with piperidine and butan-1-ol . Other methods include using sodium carbonate and butan-1-ol , or potassium carbonate in butan-1-ol . The compound has also been synthesized with triethylamine in diethyl ether at 20℃ for 8 hours .


Molecular Structure Analysis

The InChI code for “2-Chloro-n,n-diisobutylacetamide” is 1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 . The InChI key is ARVSNCMWOCPYNR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Chloro-n,n-diisobutylacetamide” is a liquid at room temperature . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Research includes preparation of compounds derived from chloroacetamides for various applications. For instance, the synthesis of heterocyclic compounds derived from 2-Chloro-N-p-tolylacetamide, a related compound, has been explored. These compounds have potential applications in medicinal chemistry and materials science (Shaaban, 2017).

Molecular Conformations and Assembly

  • Studies on molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides (closely related to 2-Chloro-N,N-diisobutylacetamide) have been conducted. Such research is vital for understanding the molecular interactions and potential applications in crystal engineering and pharmaceutical design (Nayak et al., 2014).

Degradation Pathways

  • Investigation into the degradation pathways of related chloroacetamides like propachlor in soil bacteria highlights the environmental impact and biodegradation processes of these compounds. This research is crucial for assessing the environmental safety and degradation mechanisms of chloroacetamides (Martín et al., 1999).

Formation in Water Treatment

  • The formation of chloroacetonitrile and dichloroacetamide from the reaction of chloroacetaldehyde and monochloramine in water treatment processes has been studied. This research is significant for understanding the byproducts of water disinfection processes and their potential health impacts (Kimura et al., 2013).

Biochemical Effects

  • The effects of chloroacetamides on protein synthesis, both in vivo and in vitro, have been examined, providing insights into the biochemical and toxicological properties of these compounds (Deal et al., 1980).

Formation and Occurrence in Drinking Water

  • The formation and occurrence of N-Chloro-2,2-dichloroacetamide, a nitrogenous disinfection byproduct in chlorinated drinking waters, were investigated. This research is essential for assessing the safety and quality of drinking water (Yu & Reckhow, 2017).

Novel Synthesis Methods

  • Novel synthesis methods of chloroacetamides have been explored, contributing to the development of efficient and sustainable chemical synthesis processes (Xiao-hua, 2013).

Applications in Pesticide Development

  • Chloroacetamides and their derivatives have been characterized for potential use as pesticides, indicating their importance in agricultural applications (Olszewska et al., 2011).

Thermodynamics and Structures in Chemistry

  • Studies on the thermodynamics and structures of nickel(II) chloro complexes in N,N-dimethylacetamide provide insights into coordination chemistry and potential applications in catalysis (Suzuki & Ishiguro, 1992).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H315-H318-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

2-chloro-N,N-bis(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVSNCMWOCPYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277770
Record name 2-chloro-n,n-diisobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n,n-diisobutylacetamide

CAS RN

5326-82-9
Record name 5326-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-n,n-diisobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RC Gatrone, L Kaplan, EP Horwitz… - Inorganic …, 1996 - Wiley Online Library
N,Nâ•’Diisobutylâ•’2â•’(Octylphenylphosphinyl)â•’Acetamide (CMPO) Page 1 23. N,N-diisoburyl-2-(octylphenylphosphinyl)aceiamide (CMPO) 143 5. F. Balegroune, P. …
Number of citations: 2 onlinelibrary.wiley.com
RC Gatrone, PG Rickert, EP Horwitz, BF Smith… - … of Chromatography A, 1990 - Elsevier
Complementary analytical procedures using capillary gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been developed for the analysis of the …
Number of citations: 8 www.sciencedirect.com
V Kumar, JN Sharma, PV Achuthan, DK Singh, SM Ali - RSC advances, 2016 - pubs.rsc.org
A new bisglycolamide substituted calix-benzo-crown-6 (CBCBGA) ionophore has been synthesized and characterized by using 1H, 13C NMR, ESI-MS and elemental analysis. Detailed …
Number of citations: 11 pubs.rsc.org
RC Gatrone, L Kaplan… - Solvent Extraction and Ion …, 1987 - Taylor & Francis
The details of the synthesis and purification of symmetrical and unsymmetrlcal carbamoylmethylphosphine oxides (CMPO 's) are described. The approaches used to provide a …
Number of citations: 81 www.tandfonline.com
AH Cowley - 2009 - books.google.com
The volumes in this continuing series provide a compilation of current techniques and ideas in inorganic synthetic chemistry. Includes inorganic polymer syntheses and preperation of …
Number of citations: 21 books.google.com
S MALLAMPALLI - 2018 - hbni.ac.in
The doctoral work comprises the synthesis of a new class of diamide ligands and evaluation of their potential in selective extraction of plutonium (IV) from aqueous nitric acid solutions. …
Number of citations: 0 www.hbni.ac.in
EP HORWITZ - Inorganic Syntheses..., 1939 - McGraw-Hill
Number of citations: 0

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